molecular formula C9H8O4S B13335399 6-Hydroxythiochroman-4-one 1,1-dioxide

6-Hydroxythiochroman-4-one 1,1-dioxide

Cat. No.: B13335399
M. Wt: 212.22 g/mol
InChI Key: UYOMLPSIYJPWLX-UHFFFAOYSA-N
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Description

6-Hydroxythiochroman-4-one 1,1-dioxide is a sulfur-containing heterocyclic compound It is a derivative of thiochromanone, characterized by the presence of a hydroxyl group at the 6th position and a sulfone group at the 1,1-dioxide position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxythiochroman-4-one 1,1-dioxide typically involves the following steps:

    Starting Material: The synthesis begins with thiochroman-4-one.

    Hydroxylation: Introduction of a hydroxyl group at the 6th position can be achieved through selective hydroxylation reactions.

    Oxidation: The sulfone group at the 1,1-dioxide position is introduced via oxidation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxythiochroman-4-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Ethers, esters.

Mechanism of Action

The mechanism of action of 6-Hydroxythiochroman-4-one 1,1-dioxide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxythiochroman-4-one 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate reactive oxygen species and inhibit key enzymes in parasites sets it apart from other similar compounds.

Properties

Molecular Formula

C9H8O4S

Molecular Weight

212.22 g/mol

IUPAC Name

6-hydroxy-1,1-dioxo-2,3-dihydrothiochromen-4-one

InChI

InChI=1S/C9H8O4S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5,10H,3-4H2

InChI Key

UYOMLPSIYJPWLX-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=C(C1=O)C=C(C=C2)O

Origin of Product

United States

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